molecular formula C14H12N4O3S B2813401 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-86-8

7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2813401
CAS No.: 898457-86-8
M. Wt: 316.34
InChI Key: JZANERMABLOGTI-UHFFFAOYSA-N
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Description

7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic organic compound with the CAS registry number 898457-86-8 . It has a molecular formula of C14H12N4O3S and a molecular weight of 316.34 g/mol . This complex heterocyclic molecule features a thiazolo[3,2-a]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound is substituted with a hydroxypyrimidinone at the 7-position, a methyl group at the 3-position, and a carboxamide linker at the 6-position connected to a pyridin-4-ylmethyl group . This molecular architecture, combining a basic pyridine moiety with a polar hydroxy substituent, confers unique chemical properties and potential for bioactivity, making it a valuable intermediate for pharmaceutical research and development . Compounds based on the thiazolopyrimidine structure have been investigated for various therapeutic applications, including as antagonists for neurological targets such as the P2X3 purinoceptor, which is implicated in nociception and neurogenic disorders . Furthermore, the structural similarity to other fused heterocyclic systems like thiazolo[3,2-a]benzimidazoles, which exhibit a range of pharmacological properties, suggests significant potential for discovering new biologically active molecules . This product is offered with a minimum purity of 90% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-8-7-22-14-17-12(20)10(13(21)18(8)14)11(19)16-6-9-2-4-15-5-3-9/h2-5,7,20H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZANERMABLOGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Fusion with Pyrimidine Ring: The thiazole intermediate is then reacted with a pyrimidine derivative under acidic or basic conditions to form the thiazolopyrimidine core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, highlighting substituent variations, physicochemical properties, and biological activities:

Compound Name Substituents (Positions) Key Properties/Findings References
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 5-(4-MeO-Ph), 7-Me, 3-oxo, 6-CONHPh Crystalline solid; potential kinase inhibition due to aromatic carboxamide substituent
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Me-Ph), 7-Me, 3-oxo, 6-COOEt Exhibits π-halogen interactions in crystal lattice; used in X-ray crystallography
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Br-Ph), 7-Me, 3-oxo, 6-COOEt High-yield synthesis; bromine enhances halogen bonding in supramolecular structures
7-(3-Amino-5-phenylaminothiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one 7-(thiazole), 5-oxo Synthesized via nucleophilic substitution; bioactive against microbial targets
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(trimethoxybenzylidene), 5-Ph, 6-COOEt Flattened boat conformation in crystal structure; C–H···O hydrogen bonding chains

Key Comparison Points:

Substituent Effects on Bioactivity: The pyridin-4-ylmethyl carboxamide group in the target compound contrasts with the phenyl carboxamide in and ethyl carboxylate in . The pyridine moiety may confer enhanced solubility and metal-binding capacity compared to purely aromatic or aliphatic substituents . Hydroxy vs. Chloro/Methoxy Groups: The 7-hydroxy group in the target compound likely increases polarity and hydrogen-bond donor capacity compared to 7-chloromethyl (as in ) or 7-methyl derivatives (e.g., ). This could improve interactions with hydrophilic enzyme active sites .

Crystallographic Features :

  • Analogs such as exhibit a flattened boat conformation in the thiazolo[3,2-a]pyrimidine ring, with puckering parameters (e.g., C5 deviation: 0.224 Å) influencing molecular packing . The target compound’s 7-hydroxy group may further distort the ring, altering crystal packing and stability.
  • Hydrogen Bonding : Derivatives with electron-withdrawing groups (e.g., 5-oxo) form bifurcated C–H···O bonds in crystals, as seen in , while the hydroxy group in the target compound could participate in stronger O–H···N/O interactions .

Synthetic Routes: Many analogs are synthesized via cyclocondensation or nucleophilic substitution (e.g., reaction of 7-chloromethyl derivatives with thiocarbamates ). The target compound’s pyridin-4-ylmethyl carboxamide side chain may require amide coupling or Mitsunobu reactions for installation .

Pharmacological Potential: Thiazolo[3,2-a]pyrimidines with carboxamide substituents (e.g., ) show antimicrobial and kinase-inhibitory activities.

Biological Activity

The compound 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H16N4O3S\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a thiazole ring fused with a pyrimidine system, which is critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolo-pyrimidines exhibit significant antibacterial properties. For instance, compounds similar to 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0080.008 to 0.06μg/mL0.06\,\mu g/mL, indicating potent antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .

Anticancer Properties

Thiazolo-pyrimidines have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key enzymes such as topoisomerases. For example, certain derivatives have demonstrated IC50 values as low as 12μM12\,\mu M against cancer cell lines, highlighting their potential as anticancer agents .

The biological activity of 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine is largely attributed to its ability to interact with specific biological targets:

  • Topoisomerase Inhibition : The compound has been shown to inhibit bacterial topoisomerases (GyrB and ParE), which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and growth .
  • Antioxidant Activity : Thiazolo-pyrimidines may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, contributing to their therapeutic potential against various diseases including cancer .

Case Studies

Several case studies highlight the efficacy of thiazolo-pyrimidines:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazolo-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds significantly reduced bacterial growth compared to control groups, supporting their use as potential antibiotic agents .
  • Anticancer Evaluation : Another research project focused on the anticancer properties of thiazolo-pyrimidines in human liver cancer cells (HepG2). The study found that these compounds induced apoptosis and inhibited cell proliferation at low concentrations, suggesting their potential as chemotherapeutic agents .

Data Tables

Activity MIC (μg/mL) Target Pathogen
Antibacterial0.008 - 0.06S. pneumoniae, E. coli
Anticancer (IC50)12HepG2 (human liver cancer)
Mechanism Description
Topoisomerase InhibitionDisruption of DNA replication
Antioxidant ActivityScavenging free radicals

Q & A

Q. Q1: What are the optimal synthetic routes for 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

Methodological Answer: The synthesis typically involves multi-step pathways, leveraging thiazolo[3,2-a]pyrimidine core modifications:

Core Formation : Condensation of substituted pyrimidine precursors (e.g., 2-aminothiazole derivatives) with carbonyl-containing reagents under acidic conditions (e.g., acetic acid) to form the fused thiazolopyrimidine ring .

Functionalization : Introduction of the pyridin-4-ylmethyl group via nucleophilic substitution or amide coupling. For example, coupling 5-oxo-thiazolopyrimidine-6-carboxylic acid with 4-(aminomethyl)pyridine using carbodiimide-based reagents (e.g., EDC/HOBt) .

Hydroxylation : Selective oxidation at position 7 using mild oxidizing agents (e.g., H₂O₂/Fe²⁺) to introduce the hydroxy group without disrupting the methyl group at position 3 .
Key Considerations :

  • Solvent choice (e.g., DMF for amide coupling, acetic acid for cyclization) impacts yield .
  • Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating .

Q. Q2: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Validation involves a combination of analytical techniques:

Chromatography : HPLC with UV detection (λ = 254 nm) to confirm purity (>95%) and identify byproducts .

Spectroscopy :

  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 2.1 ppm (methyl group) confirm substituent positions .
  • IR : Bands at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) validate key functional groups .

Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 359.12) .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Pyridine Substituent : Replacement of pyridin-4-ylmethyl with bulkier groups (e.g., benzyl) reduces solubility and target binding affinity by 30–50% .
  • Hydroxy Group at Position 7 : Essential for hydrogen bonding with biological targets (e.g., kinases); removal decreases inhibitory activity by >70% .
    Experimental Design :

Analog Synthesis : Prepare derivatives with systematic substituent variations (e.g., halogenation, alkylation).

Activity Assays : Use enzyme inhibition assays (e.g., kinase profiling) to quantify IC₅₀ values .

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and validate experimental data .

Q. Q4: How can contradictory data on the compound’s solubility and stability be resolved?

Methodological Answer: Contradictions often arise from solvent polarity and pH conditions:

Solubility Studies :

  • PBS (pH 7.4) : Solubility ≤2 mg/mL due to hydrophobic thiazolopyrimidine core.
  • DMSO : Solubility improves to >50 mg/mL, but DMSO may destabilize the compound over 48 hours .

Stability Profiling :

  • HPLC Stability Tests : Monitor degradation products under varying temperatures (4°C vs. 25°C) and pH (3–9) .
  • Lyophilization : Increases shelf life by 6–12 months when stored at -20°C .
    Resolution Strategy : Use standardized buffers (e.g., 10 mM Tris-HCl) for biological assays to ensure reproducibility .

Q. Q5: What advanced techniques are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Cellular Studies :

  • siRNA Knockdown : Confirm target specificity by observing activity loss in target-deficient cell lines .

In Vivo Models :

  • Pharmacokinetics : Assess bioavailability (e.g., Cmax = 1.2 µM at 50 mg/kg dose in murine models) and metabolite profiling via LC-MS/MS .

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